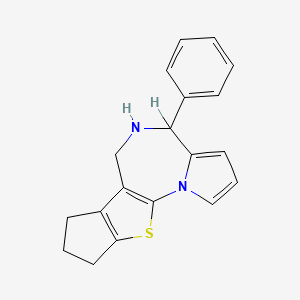
5,6,8,9-Tetrahydro-4-phenyl-4H,7H-cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,8,9-Tetrahydro-4-phenyl-4H,7H-cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine is a complex heterocyclic compound This molecule features a unique fusion of cyclopentane, thiophene, pyrrole, and diazepine rings, making it an interesting subject for chemical research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8,9-Tetrahydro-4-phenyl-4H,7H-cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine typically involves multi-step organic synthesis. One common approach starts with the preparation of the cyclopentane and thiophene precursors, followed by their fusion with pyrrole and diazepine moieties under specific conditions. Key steps may include:
Cyclization Reactions: Formation of the cyclopentane and thiophene rings.
Condensation Reactions: Fusion of the thiophene and pyrrole rings.
Diazepine Formation: Introduction of the diazepine ring through cyclization and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing chromatography and recrystallization to purify the final product.
Scalability: Adapting laboratory-scale reactions to industrial-scale production with considerations for cost and environmental impact.
化学反応の分析
Types of Reactions
5,6,8,9-Tetrahydro-4-phenyl-4H,7H-cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.
Substitution: Replacement of hydrogen atoms with other functional groups (e.g., halogens, alkyl groups).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or alkylating agents like methyl iodide (CH₃I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
5,6,8,9-Tetrahydro-4-phenyl-4H,7H-cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its complex structure and potential biological activity.
Biological Studies: Investigation of its interactions with biological targets, such as enzymes or receptors.
Materials Science: Exploration of its properties for use in organic electronics or as a building block for novel materials.
作用機序
The mechanism by which 5,6,8,9-Tetrahydro-4-phenyl-4H,7H-cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Receptor Modulation: Acting as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydro-4H,7H-cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine: Lacks the phenyl group, which may affect its biological activity and chemical properties.
4-Phenyl-5,6,7,8-tetrahydro-4H,7H-cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine: Similar structure but with different hydrogenation states, potentially leading to different reactivity and applications.
Uniqueness
The unique combination of cyclopentane, thiophene, pyrrole, and diazepine rings in 5,6,8,9-Tetrahydro-4-phenyl-4H,7H-cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine provides a distinct scaffold that can be exploited for various applications, particularly in drug design and materials science. Its structural complexity offers opportunities for creating derivatives with tailored properties for specific uses.
特性
IUPAC Name |
7-phenyl-16-thia-2,8-diazatetracyclo[8.6.0.02,6.011,15]hexadeca-1(10),3,5,11(15)-tetraene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2S/c1-2-6-13(7-3-1)18-16-9-5-11-21(16)19-15(12-20-18)14-8-4-10-17(14)22-19/h1-3,5-7,9,11,18,20H,4,8,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYVDIVUDJELJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2CNC(C4=CC=CN43)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60929682 |
Source


|
| Record name | 4-Phenyl-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60929682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137052-84-7 |
Source


|
| Record name | 4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137052847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenyl-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60929682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














